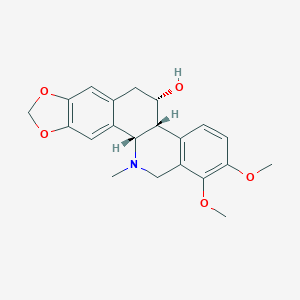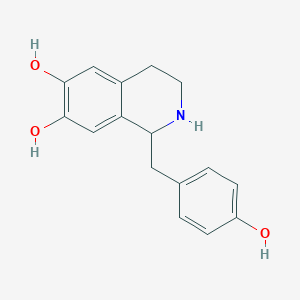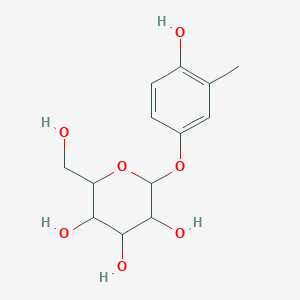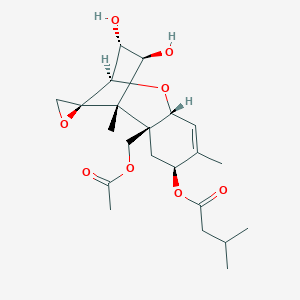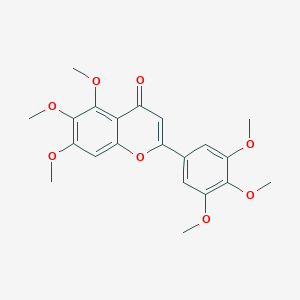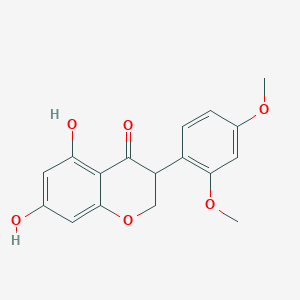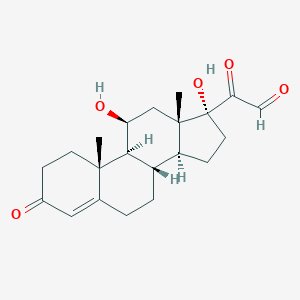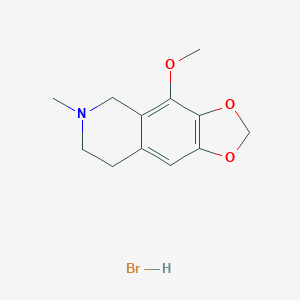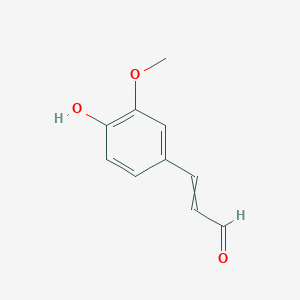
3-Hydroxycoumarin
Übersicht
Beschreibung
3-Hydroxycoumarin is a coumarin derivative with the molecular formula C9H6O3 . It has been shown to have various biological activities, including acting as a potent and redox inhibitor of human 15-LOX-1 . It has also been demonstrated to protect sea urchin reproductive cells against ultraviolet B damage .
Synthesis Analysis
3-Hydroxycoumarin can be synthesized using different methods. One common method involves the reaction between substituted salicylaldehydes and ethyl isocyanoacetate . Another approach involves the use of salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds .Molecular Structure Analysis
The molecular structure of 3-Hydroxycoumarin consists of a large π-π conjugated system with electron-rich and charge transfer properties . This conjugated structure leads to applications of 3-Hydroxycoumarins as fluorescent sensors for biological activities .Chemical Reactions Analysis
3-Hydroxycoumarin has been used in various chemical reactions. For instance, it has been used as a probe in photocatalytic reactions to detect and quantify OH radicals . Additionally, it has been used in the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis
3-Hydroxycoumarin has a molecular weight of 162.14 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.9±42.0 °C at 760 mmHg and a flash point of 174.7±20.7 °C . It has 3 H bond acceptors and 1 H bond donor .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling of Biomolecules
3-Hydroxycoumarin, like other coumarins, plays a key role in the fluorescent labeling of biomolecules . This property is due to their distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, which exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Metal Ion Detection
Another application of 3-Hydroxycoumarin is in the detection of metal ions . The fluorescence properties of coumarins make them useful in this field, providing a means to detect and quantify the presence of specific metal ions .
Microenvironment Polarity Detection
3-Hydroxycoumarin is also used in microenvironment polarity detection . This involves using the compound’s fluorescence properties to investigate the polarity of a microenvironment, which can be crucial in various scientific and technological applications .
pH Detection
The compound is used in pH detection as well . This is particularly useful in biological and chemical research, where monitoring pH changes can be essential .
Antimicrobial Properties
3-Hydroxycoumarin has been found to have various pharmacological activities, including antibacterial, antitubercular, and antifungal properties . This makes it a potential candidate for the development of new antimicrobial drugs .
Antioxidant Properties
The compound also exhibits antioxidant properties , which means it can neutralize harmful free radicals in the body. This property is being explored for potential applications in the treatment of diseases caused by oxidative stress .
Inhibitory Activities
3-Hydroxycoumarin has been found to have inhibitory activities against cyclooxygenase, lipooxygenase, cholinesterase (ChE), and monoamine oxidase (MAO) . These properties could make it useful in the development of drugs for various conditions .
Curative Effect on Theobroma Cacao Seedlings
A study showed greater inhibition when 3-hydroxycoumarin was applied after inoculation, suggesting a curative effect on Theobroma cacao seedlings . This indicates potential applications in agriculture, particularly in the protection of crops .
Safety and Hazards
Zukünftige Richtungen
Recent advances in 3-Hydroxycoumarin chemistry have shown its potential as a bioactive heterocyclic compound . It has been used in various fields such as genetics, pharmacology, and microbiology . Future research could focus on developing new coumarin derivatives with various combinations of substituents to combat several diseases .
Wirkmechanismus
- Primary Targets : 3-Hydroxycoumarin is known to interact with various enzymes and proteins. One of its key targets is 15-lipoxygenase-1 (15-LOX-1) . This enzyme plays a role in lipid metabolism and inflammation.
- Inhibition of Vitamin K Epoxide Reductase : Like other 4-hydroxycoumarin derivatives, 3-Hydroxycoumarin acts as a competitive inhibitor of vitamin K epoxide reductase . This enzyme is essential for recycling vitamin K, which is crucial for blood clotting. By inhibiting this enzyme, 3-Hydroxycoumarin depletes active vitamin K levels in the blood, preventing the formation of active prothrombin and other coagulant enzymes .
- Coagulation Cascade : 3-Hydroxycoumarin disrupts the coagulation cascade by interfering with prothrombin activation. Prothrombin conversion to thrombin relies on the presence of gamma-carboxyglutamic acid (GLA) residues in the N-terminus of prothrombin. 3-Hydroxycoumarin’s inhibition of vitamin K affects this process .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
3-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKVTPMWOKAVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239863 | |
| Record name | 3-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3 Hydroxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxycoumarin | |
CAS RN |
939-19-5 | |
| Record name | 3-Hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQX0CMD9PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3 Hydroxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-hydroxycoumarin?
A1: The molecular formula of 3-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.
Q2: What are the key spectroscopic features of 3-hydroxycoumarin?
A2: 3-Hydroxycoumarin can exist in tautomeric forms (chromen-2,3-dione), impacting its spectroscopic properties. [] Key spectroscopic data include:
- NMR: Distinct signals for aromatic and hydroxyl protons. [, , ]
- Mass Spectrometry: Fragmentation patterns provide insights into its structure and stability. []
Q3: How does the reactivity of 3-hydroxycoumarin differ from other hydroxycoumarins?
A3: The position of the hydroxyl group significantly influences the reactivity. [, , , ] 3-Hydroxycoumarin readily undergoes reactions at the 4-position, leading to the formation of various heterocyclic compounds like pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates. []
Q4: What is a notable reaction involving the synthesis of 3-hydroxycoumarin?
A4: A biomimetic oxidation system utilizing "Cu2+-ascorbic acid-O2" enables the direct conversion of coumarins into 3-hydroxycoumarins. This system exhibits selective hydroxylation activity on aromatic compounds. []
Q5: What are the known biological activities of 3-hydroxycoumarin?
A5: Research indicates 3-hydroxycoumarin exhibits various biological activities, including:
- Cytotoxic activity: Studies on HeLa cells demonstrate its potential as an anticancer agent. [, ]
- Antimicrobial activity: Shows promising activity against specific microorganisms. [, ]
- Tyrosinase Inhibition: Acts as a potent inhibitor of the enzyme tyrosinase. []
Q6: How does the structure of 3-hydroxycoumarin relate to its tyrosinase inhibitory activity?
A6: Structure-activity relationship studies reveal that the presence of the hydroxyl group at the 3-position is crucial for its inhibitory effect on tyrosinase. [] This information is valuable for designing new coumarin-based inhibitors.
Q7: How is 3-hydroxycoumarin utilized in analytical chemistry?
A8: 3-Hydroxycoumarin, alone or in combination with other compounds like 6-aza-2-thiothymine (ATT), can serve as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This application proves valuable for analyzing small molecules, including drugs and metabolites, with high sensitivity. [, ]
Q8: Are there any known applications of 3-hydroxycoumarin in material science?
A8: While its biological activities are well-documented, specific research focusing on the material compatibility and stability of 3-hydroxycoumarin under various conditions is limited within the provided context.
Q9: How is computational chemistry employed in understanding 3-hydroxycoumarin?
A10: Computational methods like Density Functional Theory (DFT) are used to investigate the electronic properties, energy levels, and molecular interactions of 3-hydroxycoumarin and its derivatives. [] These studies can offer insights into reactivity, stability, and potential applications.
Q10: How do structural modifications affect the activity of 3-hydroxycoumarin derivatives?
A11: Modifying the 3-hydroxycoumarin structure impacts its activity. For example, introducing different substituents on the coumarin ring system can alter its interaction with enzymes like tyrosinase. [] Understanding these Structure-Activity Relationships (SAR) is crucial for developing new drugs and optimizing their potency and selectivity.
Q11: What is known about the toxicity of 3-hydroxycoumarin?
A12: While 3-hydroxycoumarin itself is not the primary toxic metabolite of coumarin, in vitro studies using rat hepatocytes show it can impact cell viability at higher concentrations. [] Further research is needed to fully elucidate its toxicity profile and potential long-term effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




